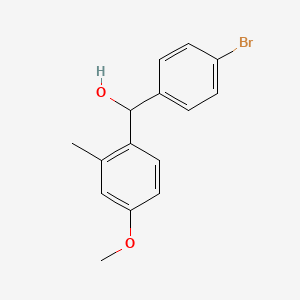
(4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol is an organic compound with the molecular formula C14H13BrO2 It is characterized by the presence of a bromine atom attached to a phenyl ring and a methoxy group attached to another phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 4-methoxy-2-methylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of a Grignard intermediate, which then undergoes nucleophilic addition to the aldehyde group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of (4-Bromophenyl)(4-methoxy-2-methylphenyl)ketone.
Reduction: Formation of (4-Methoxy-2-methylphenyl)methanol.
Substitution: Formation of (4-Methoxy-2-methylphenyl)(4-substituted phenyl)methanol.
科学研究应用
(4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes
作用机制
The mechanism of action of (4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- (4-Bromophenyl)(4-methoxyphenyl)methanol
- 4-Bromo-2-methoxyphenol
- 4-(Bromomethyl)phenylmethanol
Uniqueness
(4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol is unique due to the presence of both a bromine atom and a methoxy group on different phenyl rings. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For example, the methoxy group can influence the electron density on the phenyl ring, affecting the compound’s reactivity in substitution reactions .
生物活性
The compound (4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a bromophenyl group and a methoxy-substituted methylphenyl group, which contribute to its biological activity through various mechanisms.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress, which is linked to various diseases, including cancer. Studies have shown that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives containing the bromophenyl moiety have demonstrated effective radical scavenging capabilities.
Comparative Antioxidant Activity
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | TBD | TBD |
| Ascorbic Acid | 58.2 | |
| Other Bromophenol Derivatives | Varied |
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. Its effectiveness has been tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G0/G1 phase, inhibiting cancer cell proliferation.
Case Study Results
In vitro studies reported the following IC50 values for this compound:
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with bromophenol structures have demonstrated significant activity against various bacterial strains.
Antimicrobial Efficacy
属性
IUPAC Name |
(4-bromophenyl)-(4-methoxy-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-10-9-13(18-2)7-8-14(10)15(17)11-3-5-12(16)6-4-11/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNVVEIUBGUOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














